ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
Ethyl 2-thia-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound featuring a unique structure that includes both sulfur and nitrogen atoms within its ring system
Mechanism of Action
Mode of Action
The mode of action of ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with various electrophilic reagents . The compound reacts with these reagents to give addition products . For example, reaction with m-chloroperoxybenzoic acid (MCPBA) results in the formation of an epoxide .
Biochemical Pathways
The compound is involved in reactions such as palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of these reactions can be further functionalized to build up a library of bridged aza-bicyclic structures .
Result of Action
The result of the action of this compound is the formation of a range of polyfunctionalised bicyclic systems . These systems are formed through the reaction of the compound with various electrophilic reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminocyclopentanecarboxylate with sulfur-containing reagents. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of sulfur and nitrogen-containing bicyclic structures with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound is investigated for its potential as a pharmacophore. Its structure is similar to that of certain antibiotics and enzyme inhibitors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid: This compound lacks the ethyl ester group but shares the core bicyclic structure.
2,5-Diazabicyclo[2.2.1]heptane: This compound contains two nitrogen atoms in the bicyclic ring, offering different chemical properties.
2-Oxa-5-azabicyclo[2.2.1]heptane:
Uniqueness
Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-11-8(10)9-4-7-3-6(9)5-12-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFHSYJYLFYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CC1CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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